1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Catalog No.
S12272795
CAS No.
M.F
C21H25IN2OSi
M. Wt
476.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2...

Product Name

1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-

IUPAC Name

2-[[6-iodo-3-[(E)-2-phenylethenyl]indazol-1-yl]methoxy]ethyl-trimethylsilane

Molecular Formula

C21H25IN2OSi

Molecular Weight

476.4 g/mol

InChI

InChI=1S/C21H25IN2OSi/c1-26(2,3)14-13-25-16-24-21-15-18(22)10-11-19(21)20(23-24)12-9-17-7-5-4-6-8-17/h4-12,15H,13-14,16H2,1-3H3/b12-9+

InChI Key

CMRCIXXQOOTECS-FMIVXFBMSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)I)C(=N1)C=CC3=CC=CC=C3

Isomeric SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)I)C(=N1)/C=C/C3=CC=CC=C3

1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a complex organic compound characterized by its unique structural features, including an indazole core substituted with iodine and a phenylethenyl group. The presence of the trimethylsilyl and ethoxy groups enhances its solubility and stability, making it a subject of interest in medicinal chemistry. This compound belongs to a class of indazole derivatives known for their diverse biological activities.

The reactivity of 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- can be attributed to the presence of both electrophilic and nucleophilic sites within its structure. Typical reactions include:

  • Electrophilic Aromatic Substitution: The iodine atom can facilitate electrophilic substitution reactions on the indazole ring.
  • Nucleophilic Substitution: The ethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed cross-coupling reactions to form more complex molecules.

Indazole derivatives, including 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-, have been studied for various biological activities:

  • Anticancer Properties: Some studies suggest that compounds with indazole moieties exhibit significant anticancer activity, potentially through modulation of estrogen receptors or other cellular pathways .
  • Antimicrobial Activity: Certain derivatives have shown promising results against bacterial and fungal strains.
  • Anti-inflammatory Effects: Indazoles may also possess anti-inflammatory properties, contributing to their therapeutic potential in treating chronic diseases.

The synthesis of 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves multi-step synthetic routes. Key methods include:

  • Formation of the Indazole Core: The initial step often involves the condensation of hydrazine with appropriate carbonyl compounds to form the indazole structure.
  • Iodination: The introduction of the iodine substituent can be achieved through electrophilic iodination using iodine or iodinating agents.
  • Alkylation and Functionalization: Subsequent steps may involve alkylation reactions to introduce the trimethylsilyl and ethoxy groups, followed by coupling reactions to attach the phenylethenyl moiety .

The unique properties of 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- make it suitable for various applications:

  • Pharmaceutical Development: Its potential as an anticancer agent positions it as a candidate for drug development aimed at treating hormone-dependent cancers.
  • Chemical Probes: This compound can serve as a chemical probe in biological studies to investigate signaling pathways related to cancer progression.

Interaction studies involving 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- focus on its binding affinity to various biological targets:

  • Estrogen Receptors: Research indicates that compounds with similar structures can modulate estrogen receptor activity, which is critical in breast cancer biology .
  • Enzyme Inhibition: Studies may also explore its role as an inhibitor of specific enzymes involved in cancer metabolism.

Several compounds share structural similarities with 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-. Notable examples include:

Compound NameStructural FeaturesBiological Activity
6-IodoindazoleIodine substitution on indazoleAnticancer activity
Indole derivativesSimilar aromatic ring structureAntimicrobial effects
Phenylbutenoic acidsPhenyl and butenoic acid groupsEstrogen receptor modulation

These compounds highlight the unique positioning of 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- within a broader class of biologically active molecules.

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- is derived through a hierarchical analysis of its substituents and their positions on the indazole scaffold. The parent structure, 1H-indazole, is numbered such that the nitrogen atoms occupy positions 1 and 2. The primary substituents are enumerated as follows:

  • 6-Iodo: An iodine atom at position 6 of the benzene ring.
  • 3-[(1E)-2-phenylethenyl]: A trans-configured styryl group (C₆H₅-CH=CH-) attached to position 3, with the E-configuration specifying the stereochemistry of the double bond.
  • 1-[[2-(trimethylsilyl)ethoxy]methyl]: A SEM group at position 1, comprising a methoxyethyl chain terminated by a trimethylsilyl moiety.

The molecular formula, C₂₁H₂₇IN₂O₂Si, reflects the aggregation of these substituents with the indazole core (C₇H₅IN₂). The SEM group contributes C₆H₁₅O₂Si, while the styryl group adds C₈H₇.

Structural Identification

Key structural features of this compound are identifiable through spectroscopic and computational methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • The SEM group’s trimethylsilyl protons resonate as a singlet near δ 0.00–0.10 ppm in ¹H NMR, while its methylene protons (OCH₂CH₂Si) appear as a triplet near δ 3.50–3.70 ppm.
    • The trans-styryl group’s vinyl protons exhibit coupling constants (J ≈ 16 Hz) characteristic of E-configuration in the ¹H NMR spectrum, with aromatic protons from the phenyl ring appearing as a multiplet between δ 7.20–7.50 ppm.
    • The indazole core’s protons, particularly H-4 and H-7, resonate in the aromatic region (δ 7.80–8.20 ppm), with deshielding effects due to the electron-withdrawing iodine substituent.
  • Mass Spectrometry:
    • High-resolution mass spectrometry (HRMS) would reveal a molecular ion peak at m/z 522.07 (calculated for C₂₁H₂₇IN₂O₂Si), with characteristic isotopic patterns due to iodine (M+2 peak).
  • X-ray Crystallography:
    • While no crystallographic data for this specific compound is available in the provided sources, analogous indazole derivatives exhibit planar aromatic systems with substituent-dependent torsion angles.

A comparative analysis of functional group contributions is summarized below:

Functional GroupRole in StructureSpectroscopic Signature
Indazole coreAromatic bicyclic scaffoldAromatic protons δ 7.80–8.20 ppm
6-Iodo substituentElectron-withdrawing group; potential site for further functionalizationIodine isotopic pattern in MS; deshielding in NMR
3-[(1E)-2-phenylethenyl]Conjugation-enhancing group; possible π-π interactionsVinyl protons J ≈ 16 Hz; aromatic multiplet δ 7.20–7.50 ppm
SEM protecting groupSolubility and stability enhancement; temporary amine protectionTrimethylsilyl singlet δ 0.00–0.10 ppm; OCH₂CH₂Si triplet

Hydrogen Bond Acceptor Count

2

Exact Mass

476.07809 g/mol

Monoisotopic Mass

476.07809 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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